Cas no 595-31-3 (3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)-)
![3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)- structure](https://fr.kuujia.com/scimg/cas/595-31-3x500.png)
595-31-3 structure
Nom du produit:3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)-
3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)- Propriétés chimiques et physiques
Nom et identifiant
-
- 3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)-
- (+)-(1S,3R)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic anhydride
- (1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- D(-) CAMPHORIC ANHYDRIDE
- (-)-Camphoric anhydride
- (+)-1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic anhydride
- (1S)-1,8,8-Trimethyl-3-oxabicyclo(3.2.1)octane-2,4-dione
- 1,3-Cyclopentanedicarboxylic anhydride, 1,2,2-trimethyl-, (+)-
- 3-Oxabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-, (1S)-
- d-Camphoric anhydride
- L-Camphoric anhydride
- 206011E8PL
- Camphoric anhydride, (1S,5R)-
- UNII-206011E8PL
- EN300-7539297
- NSC-4559
- 595-31-3
- NSC 4559
- (1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- Campher acid anhydride
- 3-Oxabicyclo(3.2.1)octane-2,4-dione, 1,8,8-trimethyl-
- EINECS 200-952-9
- (+/-)-Camphoric acid anhydride, >=98.0% (T)
- (+/-)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione
- (1S,5R)-1,8,8-TRIMETHYL-3-OXABICYCLO(3.2.1)OCTANE-2,4-DIONE
- (+-)-Camphoric anhydride
- 4NPV7ZZZ2H
- NSC 657821
- NSC-60293
- SCHEMBL17893334
- NSC-657821
- NSC 60293
- dl-Camphoric anhydride
- DTXSID401190476
- EINECS 209-862-4
- 3-OXABICYCLO(3.2.1)OCTANE-2,4-DIONE, 1,8,8-TRIMETHYL-, (1S,5R)-
- (+/-)-camphoric anhydride
- UNII-4NPV7ZZZ2H
- Camphoric anhydride, (+/-)-
-
- Piscine à noyau: InChI=1S/C10H14O3/c1-9(2)6-4-5-10(9,3)8(12)13-7(6)11/h6H,4-5H2,1-3H3/t6-,10+/m0/s1
- La clé Inchi: VFZDNKRDYPTSTP-QUBYGPBYSA-N
- Sourire: CC1(C2CCC1(C(=O)OC2=O)C)C
Propriétés calculées
- Qualité précise: 182.09432
- Masse isotopique unique: 182.094
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 0
- Complexité: 293
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.8
- Surface topologique des pôles: 43.4A^2
Propriétés expérimentales
- Indice de réfraction: 1.487
- Le PSA: 43.37
- Le LogP: 1.51230
3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7539297-0.05g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 0.05g |
$166.0 | 2024-05-23 | |
Enamine | EN300-7539297-0.1g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 0.1g |
$248.0 | 2024-05-23 | |
Enamine | EN300-7539297-0.5g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 0.5g |
$557.0 | 2024-05-23 | |
Enamine | EN300-7539297-0.25g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 0.25g |
$353.0 | 2024-05-23 | |
Aaron | AR00F09S-500mg |
(1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 500mg |
$791.00 | 2025-02-14 | |
1PlusChem | 1P00F01G-100mg |
(1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 100mg |
$358.00 | 2024-04-22 | |
Enamine | EN300-7539297-10.0g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 10.0g |
$3069.0 | 2024-05-23 | |
Enamine | EN300-7539297-2.5g |
(1S,5R)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 2.5g |
$1399.0 | 2024-05-23 | |
Aaron | AR00F09S-10g |
(1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 10g |
$4245.00 | 2023-12-15 | |
1PlusChem | 1P00F01G-500mg |
(1S)-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione |
595-31-3 | 95% | 500mg |
$751.00 | 2024-04-22 |
3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)- Littérature connexe
-
Chanho Shin,Ning Li,Bogyeom Seo,Naresh Eedugurala,Jason D. Azoulay,Tse Nga Ng Mater. Horiz. 2022 9 2172
-
Thomas Rahn,Bettina Appel,Wolfgang Baumann,Haijun Jiao,Armin B?rner,Christine Fischer,Peter Langer Org. Biomol. Chem. 2009 7 1931
-
3. Photoinduced molecular transformations. Part 106. The formation of cyclic anhydrides via regioselective β-scission of alkoxyl radicals generated from 5-and 6-membered α-hydroxy cyclic ketonesHiroshi Suginome,Gen Satoh,Jian Bo Wang,Shinji Yamada,Kazuhiro Kobayashi J. Chem. Soc. Perkin Trans. 1 1990 1239
-
Dominic Yang,S. W. Pelletier Chem. Commun. (London) 1968 1055
-
5. A novel B–H?Ru agostic bond. Crystal structure of [RuCl{7,8-μ-S(CH2CH2)S-C2B9H10}(PPh3)2]·Me2COFrancesc Teixidor,José A. Ayllón,Clara Vi?as,Raikko Kivek?s,Reijo Sillanp??,Jaume Casabó J. Chem. Soc. Chem. Commun. 1992 1281
595-31-3 (3-Oxabicyclo[3.2.1]octane-2,4-dione,1,8,8-trimethyl-, (1S,5R)-) Produits connexes
- 67911-21-1(6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione)
- 25550-51-0(Methylhexahydroisobenzofuran-1,3-Dione)
- 595-30-2(DL-Camphoric anhydride)
- 2938-48-9(2,2-Dimethylglutaric anhydride)
- 5662-95-3(8-Oxaspiro[4.5]decane-7,9-dione)
- 34666-17-6(Ethyl 2,2-diethylbutyrate)
- 4160-82-1(3,3-Dimethylglutaric anhydride)
- 76-32-4(DL-Camphoric anhydride)
- 1250024-57-7(2-(pyrrolidin-3-yloxy)-1,3-thiazole)
- 39499-62-2(6-(4-fluorophenyl)-4,5-dihydro-3(2H)-pyridazinone)
Fournisseurs recommandés
Taizhou Jiayin Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Amadis Chemical Company Limited
Membre gold
Fournisseur de Chine
Réactif
